![molecular formula C11H14N2O2S B13058298 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13058298.png)
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiazole ring, and a carboxylic acid functional group. The presence of both nitrogen and sulfur atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized using continuous flow reactors to enhance yield and efficiency. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly fed into subsequent reaction stages . This method reduces production time and minimizes waste.
化学反応の分析
Types of Reactions
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death . Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects.
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with similar nitrogen-containing ring but lacks the sulfur atom.
Thiazole: Contains a sulfur atom in the ring but lacks the fused imidazole structure.
Benzimidazole: Similar to imidazole but with an additional fused benzene ring.
Uniqueness
3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid is unique due to its fused ring structure that combines both imidazole and thiazole moieties. This fusion imparts distinct chemical reactivity and biological activities not observed in simpler analogs. Its carboxylic acid functional group further enhances its versatility in chemical modifications and potential therapeutic applications.
特性
分子式 |
C11H14N2O2S |
|---|---|
分子量 |
238.31 g/mol |
IUPAC名 |
3-ethyl-6-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2S/c1-4-7-5-16-11-12-8(6(2)3)9(10(14)15)13(7)11/h5-6H,4H2,1-3H3,(H,14,15) |
InChIキー |
NDPXFWBKEFHSTQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC2=NC(=C(N12)C(=O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


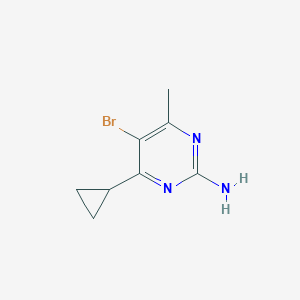
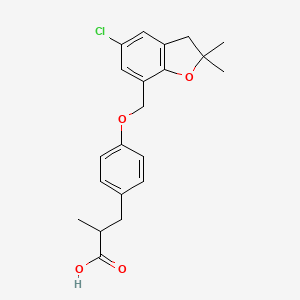
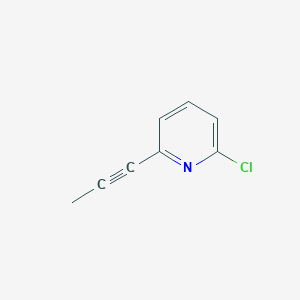

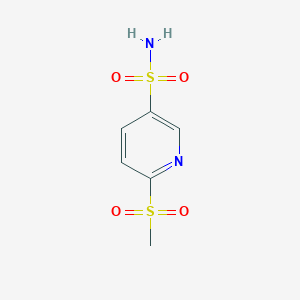


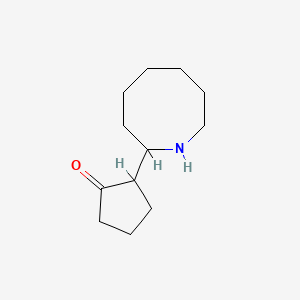
![5-[1-(Bromomethyl)cyclopropyl]-2,2-difluoro-2H-1,3-benzodioxole](/img/structure/B13058273.png)

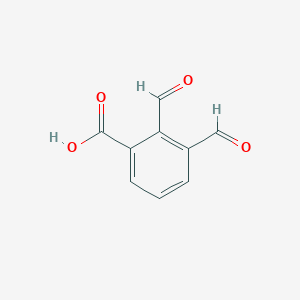
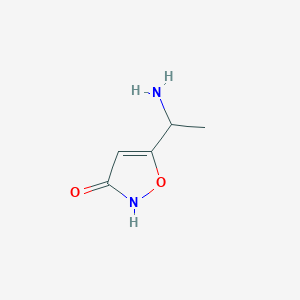
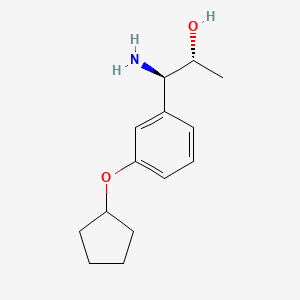
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)
